molecular formula C10H7NO B1296691 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile CAS No. 25724-79-2

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile

Cat. No. B1296691
Key on ui cas rn: 25724-79-2
M. Wt: 157.17 g/mol
InChI Key: CAJDYMAFIOUARK-UHFFFAOYSA-N
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Patent
US08703771B2

Procedure details

5-Bromo-2,3-dihydro-1H-inden-1-one (21.1 g, 100 mmol) and cupric cyanide (17.9 g, 200 mmol) were mixed in 200 ml of dimethylformamide and stirred overnight at 140° C. After the solution was cooled down to room temperature, 500 ml of ethyl acetate was added and the precipitate was removed by filteration using kieselguhr. The solid was rinsed with ethyl acetate for several times. The pooled filtrates were washed with 1 N hydrochloric acid twice and then with brine for 3 times, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product was purified on silica gel, eluting with ethyl acetate/hexanes (1:2), to obtain 7.9 g of the desired compound (50% yield). MS (M+1)=158.05.
Quantity
21.1 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric cyanide
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.C(OCC)(=O)C.[CH3:18][N:19](C)C=O>>[O:11]=[C:7]1[C:8]2[C:4](=[CH:3][C:2]([C:18]#[N:19])=[CH:10][CH:9]=2)[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Name
cupric cyanide
Quantity
17.9 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the solution was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filteration
WASH
Type
WASH
Details
The solid was rinsed with ethyl acetate for several times
WASH
Type
WASH
Details
The pooled filtrates were washed with 1 N hydrochloric acid twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine for 3 times, dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate/hexanes (1:2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1CCC2=CC(=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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